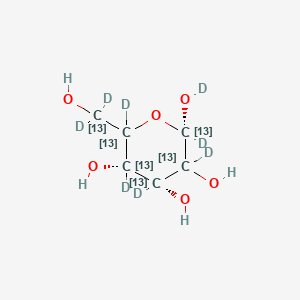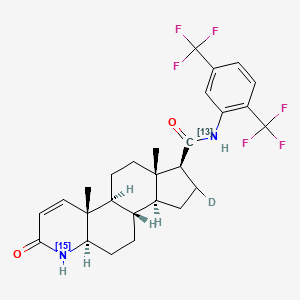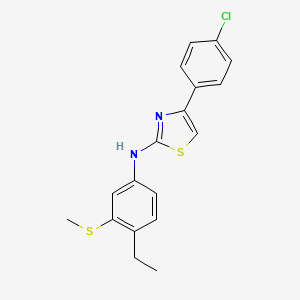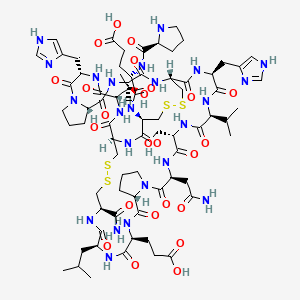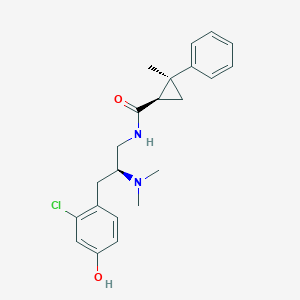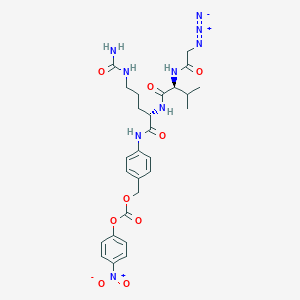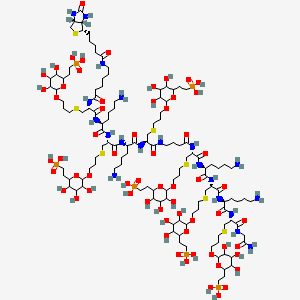
RS Domain derived peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RS Domain derived peptides are synthetic peptides that mimic the arginine-serine (RS) repeats found in SR proteins. These proteins are crucial for alternative splicing and phase separation in cells. The RS Domain derived peptides interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions, making them valuable tools for studying SR proteins and their functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: RS Domain derived peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as piperidine .
Industrial Production Methods: Industrial production of RS Domain derived peptides follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity. The scalability of SPPS makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: RS Domain derived peptides primarily undergo interactions rather than traditional chemical reactions. These interactions include electrostatic interactions, cation-pi interactions, and hydrogen bonding. These interactions are crucial for the peptides’ ability to mimic the RS domains of SR proteins .
Common Reagents and Conditions: The synthesis of RS Domain derived peptides involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotecting agents (piperidine). The peptides are typically synthesized under mild conditions to prevent degradation and ensure high fidelity .
Major Products Formed: The primary product of these reactions is the RS Domain derived peptide itself. These peptides are designed to mimic the RS repeats found in SR proteins and are used to study protein-protein and protein-RNA interactions .
Wissenschaftliche Forschungsanwendungen
RS Domain derived peptides have a wide range of applications in scientific research:
Wirkmechanismus
RS Domain derived peptides exert their effects by mimicking the RS repeats of SR proteins. They interact with RNA recognition motifs (RRMs) through electrostatic and cation-pi interactions. These interactions facilitate the study of SR protein functions, including their role in alternative splicing and phase separation. The peptides help solubilize SR proteins, enabling structural and biochemical analyses that were previously challenging due to the low solubility of these proteins .
Vergleich Mit ähnlichen Verbindungen
ER Domain derived peptides: Mimic the glutamic acid-arginine (ER) repeats found in certain proteins.
SR-like peptides: Mimic the serine-arginine (SR) repeats but may have different sequence compositions and interaction properties.
Eigenschaften
Molekularformel |
C44H85N25O15 |
|---|---|
Molekulargewicht |
1204.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H85N25O15/c45-16-30(74)61-21(6-1-11-56-40(46)47)31(75)66-26(17-70)35(79)62-22(7-2-12-57-41(48)49)32(76)67-27(18-71)36(80)63-23(8-3-13-58-42(50)51)33(77)68-28(19-72)37(81)64-24(9-4-14-59-43(52)53)34(78)69-29(20-73)38(82)65-25(39(83)84)10-5-15-60-44(54)55/h21-29,70-73H,1-20,45H2,(H,61,74)(H,62,79)(H,63,80)(H,64,81)(H,65,82)(H,66,75)(H,67,76)(H,68,77)(H,69,78)(H,83,84)(H4,46,47,56)(H4,48,49,57)(H4,50,51,58)(H4,52,53,59)(H4,54,55,60)/t21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
FOTQHSNQMOGSDC-NVRHUXBUSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


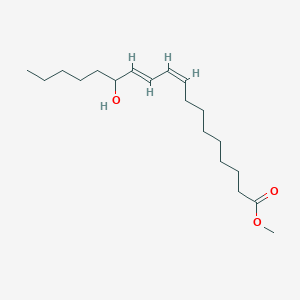
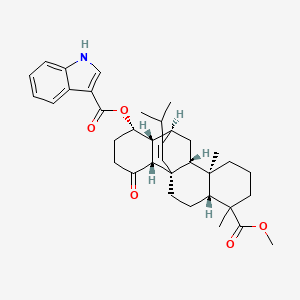
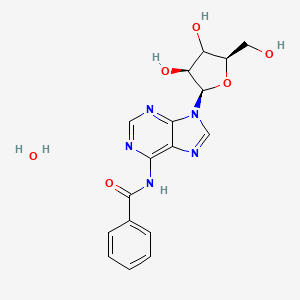
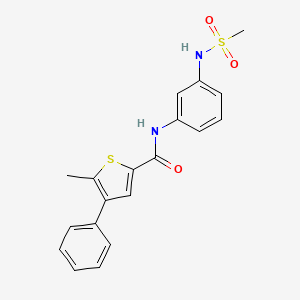
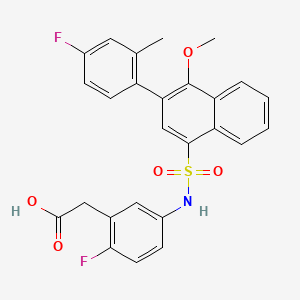
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
